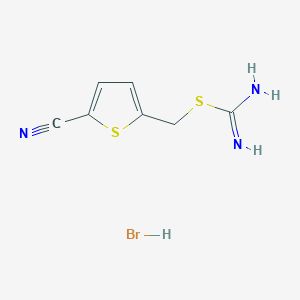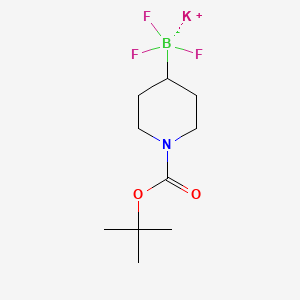
四氟硼酸钾(1-(叔丁氧羰基)哌啶-4-基)
描述
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3NO2.K. It is a potassium salt of a trifluoroborate derivative of 1-(tert-butoxycarbonyl)piperidin-4-yl. This compound is known for its utility in various synthetic applications, particularly in organic chemistry.
Synthetic Routes and Reaction Conditions:
Protection of Piperidin-4-yl: The synthesis begins with the protection of piperidin-4-yl using tert-butoxycarbonyl (BOC) group. This is typically achieved by reacting piperidin-4-yl with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Formation of Trifluoroborate: The protected piperidin-4-yl is then reacted with potassium trifluoroborate to form the desired compound.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, ensuring purity and yield optimization. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Oxidation: Piperidin-4-yl derivatives with higher oxidation states
Reduction: Reduced piperidin-4-yl derivatives
Substitution: Substituted piperidin-4-yl derivatives
科学研究应用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions. It serves as a reagent in the formation of carbon-carbon and carbon-heteroatom bonds. Biology: In biological research, it is used as a tool for studying enzyme mechanisms and as a reagent in biochemical assays. Medicine: Its derivatives are explored for potential therapeutic applications, including drug development. Industry: It is utilized in the manufacturing of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
Mode of Action
Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate may interact with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudohalide under palladium catalysis .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The product of this reaction can then participate in downstream reactions, leading to the formation of a wide array of organic compounds.
Action Environment
The action of Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the pH, temperature, and the presence of a suitable catalyst . Furthermore, the compound should be stored in a dry environment at 2-8°C to maintain its stability .
相似化合物的比较
Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate
Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
Uniqueness: Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate is unique in its structural complexity and reactivity compared to its similar compounds. Its piperidin-4-yl core provides distinct chemical properties that are leveraged in various synthetic applications.
This compound's versatility and reactivity make it a valuable tool in both research and industrial settings, contributing to advancements in chemistry, biology, medicine, and industry.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPYQOGOIMGCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1430219-71-8 | |
| Record name | potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![2-Azaspiro[4.5]decane-3-carboxylic acid hydrochloride](/img/structure/B1490715.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)
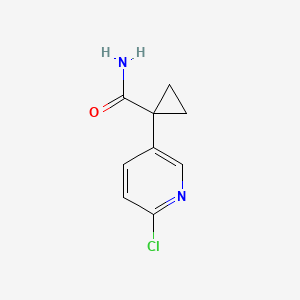
![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

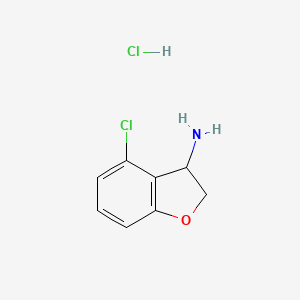
![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
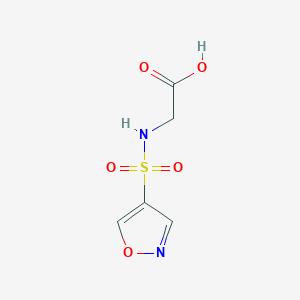
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
